1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one is a fluorinated organic compound with the molecular formula C11H9F4NO and a molecular weight of 247.189 g/mol . This compound is characterized by the presence of both amino and fluorinated phenyl groups, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the reaction in larger reactors and optimizing the reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 1-amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the fluorinated phenyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one can be compared with other similar compounds, such as:
1-Cyclohexyl-4,4,5,5,5-pentafluoropent-1-en-3-one: This compound has a cyclohexyl group instead of a phenyl group, leading to different chemical and physical properties.
5-Phenyl-5-amino-1,1,2,2-tetrafluoro-4-penten-3-one: This compound has a similar structure but differs in the position of the amino group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80460-20-4 |
---|---|
Molekularformel |
C11H9F4NO |
Molekulargewicht |
247.19 g/mol |
IUPAC-Name |
1-amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C11H9F4NO/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-6,10H,16H2 |
InChI-Schlüssel |
PHSVSNJYJACRLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(C(F)F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.